molecular formula C15H20FN3 B6646452 2-[(2-Amino-1-cyclohexylethyl)amino]-5-fluorobenzonitrile

2-[(2-Amino-1-cyclohexylethyl)amino]-5-fluorobenzonitrile

Cat. No. B6646452
M. Wt: 261.34 g/mol
InChI Key: BYDHVNPYGQDLCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Amino-1-cyclohexylethyl)amino]-5-fluorobenzonitrile, also known as FGIN-1-27, is a synthetic compound that has been widely studied for its potential pharmacological applications. FGIN-1-27 is a potent and selective antagonist of the dopamine D3 receptor, which plays a crucial role in the regulation of the mesolimbic reward pathway.

Scientific Research Applications

2-[(2-Amino-1-cyclohexylethyl)amino]-5-fluorobenzonitrile has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders, including addiction, schizophrenia, and Parkinson's disease. The dopamine D3 receptor is highly expressed in the mesolimbic reward pathway, which is involved in the regulation of reward and motivation. 2-[(2-Amino-1-cyclohexylethyl)amino]-5-fluorobenzonitrile has been shown to block the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine, and reduce drug-seeking behavior in animal models of addiction. 2-[(2-Amino-1-cyclohexylethyl)amino]-5-fluorobenzonitrile has also been shown to improve cognitive deficits in animal models of schizophrenia and reduce motor symptoms in animal models of Parkinson's disease.

Mechanism of Action

2-[(2-Amino-1-cyclohexylethyl)amino]-5-fluorobenzonitrile acts as a competitive antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic reward pathway. The dopamine D3 receptor is thought to play a crucial role in the regulation of reward and motivation, and is implicated in the development of addiction and other neuropsychiatric disorders. By blocking the dopamine D3 receptor, 2-[(2-Amino-1-cyclohexylethyl)amino]-5-fluorobenzonitrile reduces the reinforcing effects of drugs of abuse and reduces drug-seeking behavior.
Biochemical and Physiological Effects
2-[(2-Amino-1-cyclohexylethyl)amino]-5-fluorobenzonitrile has been shown to have a number of biochemical and physiological effects. In animal models, 2-[(2-Amino-1-cyclohexylethyl)amino]-5-fluorobenzonitrile has been shown to reduce dopamine release in the nucleus accumbens, which is a key brain region involved in reward and motivation. 2-[(2-Amino-1-cyclohexylethyl)amino]-5-fluorobenzonitrile has also been shown to reduce the expression of c-fos, a marker of neuronal activity, in the nucleus accumbens and other brain regions. These effects suggest that 2-[(2-Amino-1-cyclohexylethyl)amino]-5-fluorobenzonitrile may modulate the activity of the mesolimbic reward pathway and other brain regions involved in addiction and other neuropsychiatric disorders.

Advantages and Limitations for Lab Experiments

2-[(2-Amino-1-cyclohexylethyl)amino]-5-fluorobenzonitrile has several advantages for lab experiments. It is a highly selective antagonist of the dopamine D3 receptor, which allows for specific modulation of this receptor without affecting other dopamine receptor subtypes. 2-[(2-Amino-1-cyclohexylethyl)amino]-5-fluorobenzonitrile is also relatively stable and has a long half-life, which allows for sustained modulation of the dopamine D3 receptor. However, 2-[(2-Amino-1-cyclohexylethyl)amino]-5-fluorobenzonitrile has some limitations for lab experiments. It is a synthetic compound that requires specialized equipment and expertise for synthesis and purification. 2-[(2-Amino-1-cyclohexylethyl)amino]-5-fluorobenzonitrile also has limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on 2-[(2-Amino-1-cyclohexylethyl)amino]-5-fluorobenzonitrile. One area of research is the development of more potent and selective dopamine D3 receptor antagonists. Another area of research is the investigation of the effects of 2-[(2-Amino-1-cyclohexylethyl)amino]-5-fluorobenzonitrile on other brain regions and neurotransmitter systems involved in addiction and other neuropsychiatric disorders. Finally, research on the pharmacokinetics and bioavailability of 2-[(2-Amino-1-cyclohexylethyl)amino]-5-fluorobenzonitrile may provide insights into its potential therapeutic applications in humans.

Synthesis Methods

2-[(2-Amino-1-cyclohexylethyl)amino]-5-fluorobenzonitrile is synthesized by reacting 2-amino-5-fluorobenzonitrile with cyclohexylmethylamine in the presence of a reducing agent, such as sodium borohydride. The resulting product is purified by column chromatography to obtain 2-[(2-Amino-1-cyclohexylethyl)amino]-5-fluorobenzonitrile in high purity.

properties

IUPAC Name

2-[(2-amino-1-cyclohexylethyl)amino]-5-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3/c16-13-6-7-14(12(8-13)9-17)19-15(10-18)11-4-2-1-3-5-11/h6-8,11,15,19H,1-5,10,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDHVNPYGQDLCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CN)NC2=C(C=C(C=C2)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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